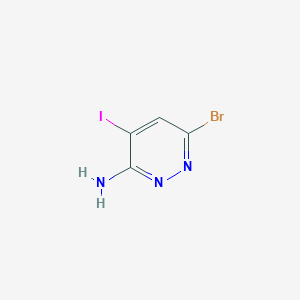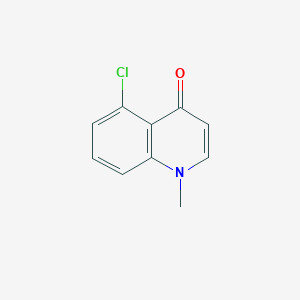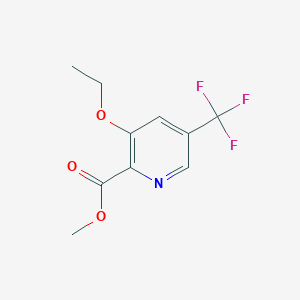
3-(Chloromethyl)-1-(ethylsulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-(ethylsulfonyl)pentane is an organic compound characterized by the presence of a chloromethyl group and an ethylsulfonyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(ethylsulfonyl)pentane typically involves the chloromethylation of 1-(ethylsulfonyl)pentane. This can be achieved through the reaction of 1-(ethylsulfonyl)pentane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the pentane backbone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-(ethylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the ethylsulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution: Products include alcohols, amines, and thiols depending on the nucleophile used.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed upon reduction.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-(ethylsulfonyl)pentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be employed in biochemical assays and studies to investigate its effects on biological systems.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-(ethylsulfonyl)pentane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The ethylsulfonyl group can participate in redox reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-1-(methylsulfonyl)pentane
- 3-(Chloromethyl)-1-(propylsulfonyl)pentane
- 3-(Chloromethyl)-1-(butylsulfonyl)pentane
Uniqueness
3-(Chloromethyl)-1-(ethylsulfonyl)pentane is unique due to the specific combination of the chloromethyl and ethylsulfonyl groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific synthetic and industrial purposes.
Eigenschaften
Molekularformel |
C8H17ClO2S |
|---|---|
Molekulargewicht |
212.74 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-ethylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
DQLZORWRQCQHAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCS(=O)(=O)CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


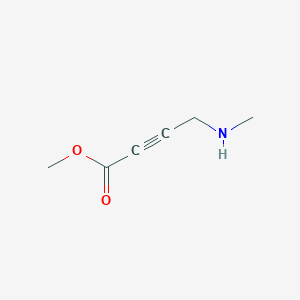
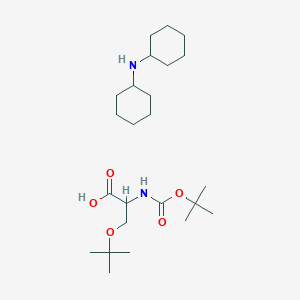
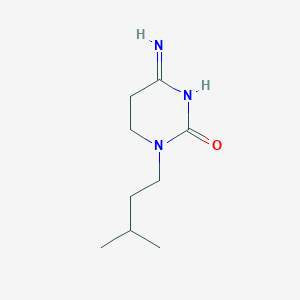
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
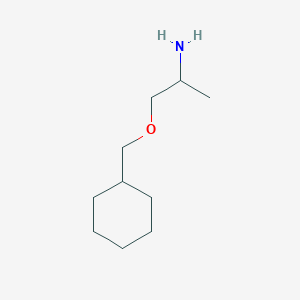
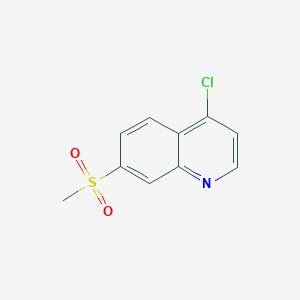
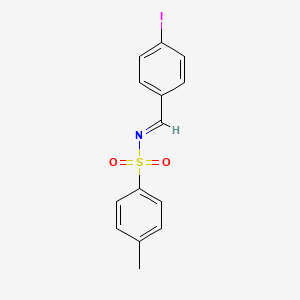
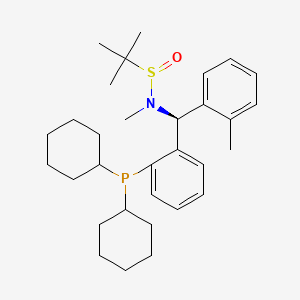
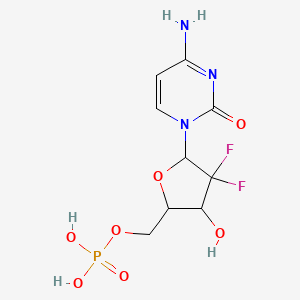

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
